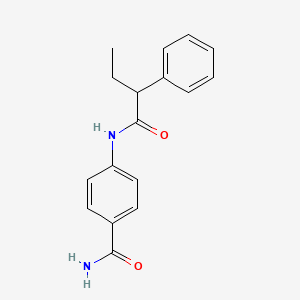

4-(2-PHENYLBUTANAMIDO)BENZAMIDE

Description

Properties

IUPAC Name |

4-(2-phenylbutanoylamino)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2/c1-2-15(12-6-4-3-5-7-12)17(21)19-14-10-8-13(9-11-14)16(18)20/h3-11,15H,2H2,1H3,(H2,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLEAEKQEAXMXJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-phenylbutanamido)benzamide typically involves the condensation of 4-aminobenzamide with 2-phenylbutanoic acid. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions generally include:

Temperature: Room temperature to 40°C

Time: 12-24 hours

Solvent: Dichloromethane or tetrahydrofuran (THF)

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can improve efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-(2-phenylbutanamido)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the aromatic ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides or phenylbutanamides.

Scientific Research Applications

4-(2-phenylbutanamido)benzamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-phenylbutanamido)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The chloro and nitro groups in enhance electrophilicity, whereas the methoxy group in the same compound introduces steric hindrance. In contrast, the sulfamoyl group in improves solubility and hydrogen-bonding capacity .

- Pharmacophore Diversity : The 2-phenylbutanamido group in the target compound likely confers rigidity and lipophilicity, similar to the dichlorophenylpiperazine moiety in , which is associated with receptor binding .

Pharmacological and Toxicological Comparison

Key Findings :

- Enzyme Inhibition : The 4,6-diphenylpyrimidine benzamides exhibit potent COX-2 inhibition (IC₅₀: 0.12 μM), suggesting that para-substituted benzamides with aromatic groups may optimize enzyme interaction.

- Receptor Binding : The dichlorophenylpiperazine derivative highlights the role of bulky substituents in enhancing receptor affinity but also increasing toxicity risks .

- Safety : Sulfamoyl-containing benzamides (e.g., ) are generally safer due to improved metabolic stability, whereas nitro-containing derivatives (e.g., ) may pose mutagenic risks .

Q & A

Basic: What are the recommended methodologies for synthesizing and purifying 4-(2-phenylbutanamido)benzamide?

Answer:

A multi-step synthesis approach is typically employed. First, coupling 2-phenylbutanoic acid with benzamide derivatives via amidation using carbodiimide-based reagents (e.g., EDC or DCC) under anhydrous conditions. Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water . Final characterization requires HPLC (C18 column, acetonitrile/water mobile phase) to confirm purity (>95%) and LC-MS for molecular ion verification (expected m/z ~325.4 for [M+H]⁺) .

Basic: Which analytical techniques are critical for validating the structural integrity of this compound?

Answer:

- NMR Spectroscopy : H and C NMR to confirm aromatic proton environments (e.g., δ 7.2–8.1 ppm for benzamide protons) and carbonyl resonances (δ ~167 ppm for amide C=O) .

- FT-IR : Peaks at ~1650 cm (amide I band) and ~1550 cm (amide II band) .

- X-ray Diffraction : For crystalline derivatives, single-crystal analysis resolves bond lengths and angles, critical for confirming stereochemistry .

Advanced: How can researchers investigate the enzyme inhibition mechanisms of this compound?

Answer:

- Kinase Assays : Use fluorescence-based ADP-Glo™ assays to measure inhibition of kinases (e.g., EGFR or PI3K) at varying concentrations (IC determination) .

- Molecular Docking : Employ Schrödinger Suite or AutoDock Vina to model binding interactions, focusing on hydrogen bonding with kinase active sites (e.g., hinge region residues) .

- Cellular Validation : Western blotting for downstream targets (e.g., phosphorylated Akt or ERK) in cancer cell lines (e.g., MCF-7 or A549) .

Advanced: How should contradictory toxicity data (e.g., rodent vs. primate models) be analyzed?

Answer:

- Species-Specific Metabolism : Compare hepatic microsome assays to identify differential metabolite profiles (e.g., cytochrome P450 isoforms) .

- Dose-Response Studies : Replicate TDLo (lowest toxic dose) experiments in parallel, using standardized protocols (e.g., OECD Guidelines 420/423) across species .

- Biomarker Analysis : Measure organ-specific markers (e.g., ALT/AST for liver toxicity, BUN for renal) to resolve discrepancies in toxicity endpoints .

Advanced: What experimental designs are optimal for evaluating anticancer activity?

Answer:

- In Vitro Screening : Use MTT/WST-1 assays across 3–5 cell lines (e.g., HeLa, HepG2) with positive controls (e.g., doxorubicin). Calculate IC and selectivity indices (normal vs. cancer cells) .

- Mechanistic Studies : Flow cytometry for apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .

- In Vivo Models : Xenograft studies in immunodeficient mice (e.g., BALB/c nude) with tumor volume monitoring and histopathology post-treatment .

Advanced: What strategies improve solubility and stability in preclinical studies?

Answer:

- Salt Formation : Synthesize hydrochloride salts (e.g., via HCl gas in diethyl ether) to enhance aqueous solubility, as demonstrated for related benzamide derivatives .

- Co-Solvent Systems : Use PEG-400 or cyclodextrin complexes for in vivo formulations .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) with UPLC-MS to identify degradation products and optimize storage conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.